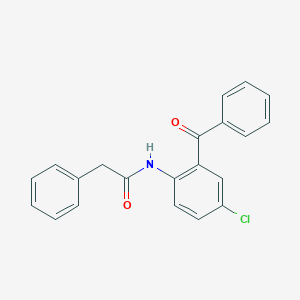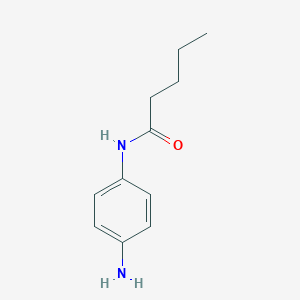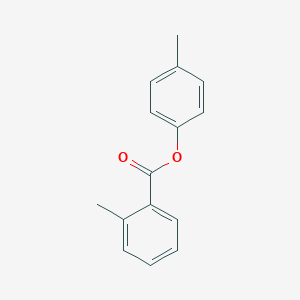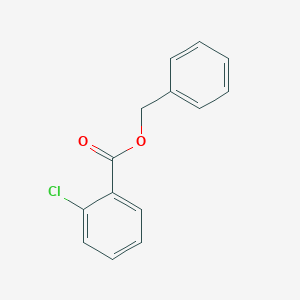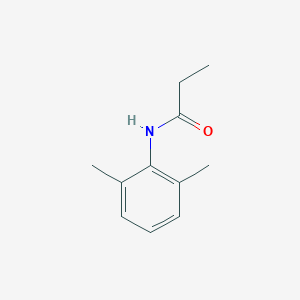
N-(3,4-dimethylphenyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-3-fluorobenzamide, also known as DMFBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DMFBA belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-3-fluorobenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and pain. N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(3,4-dimethylphenyl)-3-fluorobenzamide has also been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two members of the mitogen-activated protein kinase (MAPK) family that are involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. N-(3,4-dimethylphenyl)-3-fluorobenzamide has also been shown to exhibit analgesic activity in animal models of acute and chronic pain. In addition, N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-3-fluorobenzamide has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized in large quantities. However, N-(3,4-dimethylphenyl)-3-fluorobenzamide also has several limitations, including its relatively high cost, and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethylphenyl)-3-fluorobenzamide. One potential area of research is the development of N-(3,4-dimethylphenyl)-3-fluorobenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another potential area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, analgesic, and anticancer properties of N-(3,4-dimethylphenyl)-3-fluorobenzamide. Finally, the potential applications of N-(3,4-dimethylphenyl)-3-fluorobenzamide in the treatment of various diseases, including inflammatory disorders, pain, and cancer, should be further explored.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with 3,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is purified by column chromatography or recrystallization to obtain N-(3,4-dimethylphenyl)-3-fluorobenzamide as a white crystalline solid with a melting point of 175-177°C.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-3-fluorobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. N-(3,4-dimethylphenyl)-3-fluorobenzamide has also been shown to exhibit analgesic activity in animal models of acute and chronic pain.
Propriétés
Numéro CAS |
5246-35-5 |
|---|---|
Formule moléculaire |
C15H14FNO |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
VUHSFIILRJFEKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






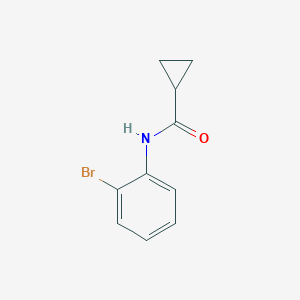
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)

